molecular formula C14H20N4O4S B12252466 N-(5-methyl-1,3-thiazol-2-yl)-N-(morpholine-4-carbonyl)morpholine-4-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-N-(morpholine-4-carbonyl)morpholine-4-carboxamide

Cat. No.: B12252466
M. Wt: 340.40 g/mol
InChI Key: NYAZVUVASQGHCX-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-N-(morpholine-4-carbonyl)morpholine-4-carboxamide is a synthetic organic compound that features a thiazole ring and two morpholine groups

Properties

Molecular Formula

C14H20N4O4S

Molecular Weight

340.40 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-N-(morpholine-4-carbonyl)morpholine-4-carboxamide

InChI

InChI=1S/C14H20N4O4S/c1-11-10-15-12(23-11)18(13(19)16-2-6-21-7-3-16)14(20)17-4-8-22-9-5-17/h10H,2-9H2,1H3

InChI Key

NYAZVUVASQGHCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N(C(=O)N2CCOCC2)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-N-(morpholine-4-carbonyl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Morpholine Groups: The morpholine groups can be introduced through nucleophilic substitution reactions. This involves reacting the thiazole intermediate with morpholine in the presence of a suitable base.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-N-(morpholine-4-carbonyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The morpholine groups can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-N-(morpholine-4-carbonyl)morpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biology: It can serve as a probe for studying biological processes, such as enzyme activity or protein-protein interactions.

    Industry: The compound can be used in the development of new catalysts or as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-N-(morpholine-4-carbonyl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3-thiazol-2-yl)-N-(piperidine-4-carbonyl)piperidine-4-carboxamide: Similar structure but with piperidine groups instead of morpholine.

    N-(5-methyl-1,3-thiazol-2-yl)-N-(pyrrolidine-4-carbonyl)pyrrolidine-4-carboxamide: Similar structure but with pyrrolidine groups instead of morpholine.

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-N-(morpholine-4-carbonyl)morpholine-4-carboxamide is unique due to the presence of two morpholine groups, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

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